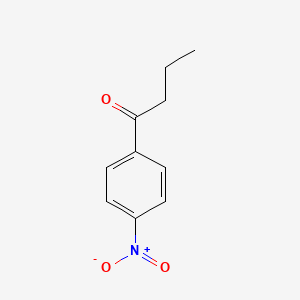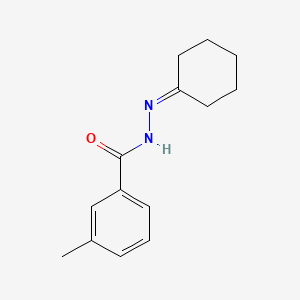![molecular formula C13H21N3O B14164413 6'-methyl-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-pyrido[4,3-d]pyrimidin]-4'(3'H)-one CAS No. 91680-20-5](/img/structure/B14164413.png)
6'-methyl-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-pyrido[4,3-d]pyrimidin]-4'(3'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Methyl-5’,6’,7’,8’-tetrahydro-1’H-spiro[cyclohexane-1,2’-pyrido[4,3-d]pyrimidin]-4’(3’H)-one is a heterocyclic compound that features a spiro connection between a cyclohexane ring and a pyrido[4,3-d]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-methyl-5’,6’,7’,8’-tetrahydro-1’H-spiro[cyclohexane-1,2’-pyrido[4,3-d]pyrimidin]-4’(3’H)-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, where the compound is formed by the aminomethylation of a precursor molecule. The reaction typically involves the use of formaldehyde and methylamine in an alcoholic solvent such as methanol . The reaction conditions, including temperature and reaction time, can be optimized to achieve the best yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6’-Methyl-5’,6’,7’,8’-tetrahydro-1’H-spiro[cyclohexane-1,2’-pyrido[4,3-d]pyrimidin]-4’(3’H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reaction conditions, including solvent choice, temperature, and reaction time, can vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
6’-Methyl-5’,6’,7’,8’-tetrahydro-1’H-spiro[cyclohexane-1,2’-pyrido[4,3-d]pyrimidin]-4’(3’H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6’-methyl-5’,6’,7’,8’-tetrahydro-1’H-spiro[cyclohexane-1,2’-pyrido[4,3-d]pyrimidin]-4’(3’H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro-heterocyclic systems, such as:
- 5’,6’,7’,8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one
- 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Uniqueness
6’-Methyl-5’,6’,7’,8’-tetrahydro-1’H-spiro[cyclohexane-1,2’-pyrido[4,3-d]pyrimidin]-4’(3’H)-one is unique due to its specific spiro connection and the presence of a methyl group at the 6’ position. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
CAS No. |
91680-20-5 |
|---|---|
Molecular Formula |
C13H21N3O |
Molecular Weight |
235.33 g/mol |
IUPAC Name |
6-methylspiro[3,5,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C13H21N3O/c1-16-8-5-11-10(9-16)12(17)15-13(14-11)6-3-2-4-7-13/h14H,2-9H2,1H3,(H,15,17) |
InChI Key |
CXJMPLVBRGXXRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=O)NC3(N2)CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


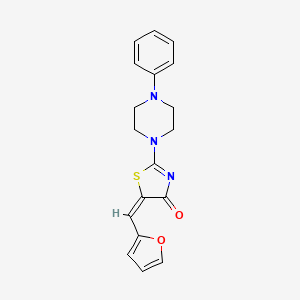
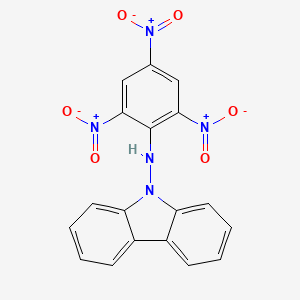
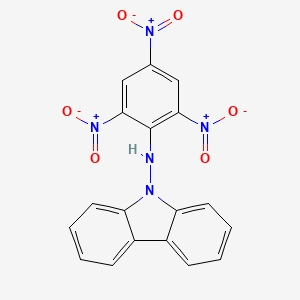
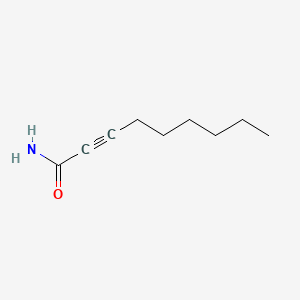
![8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-[3-(1H-indazol-4-yl)-2-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-yl]-, ethyl ester](/img/structure/B14164354.png)
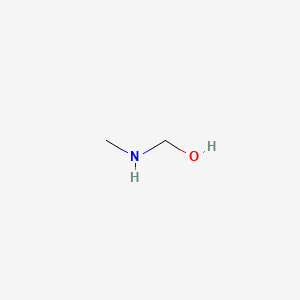

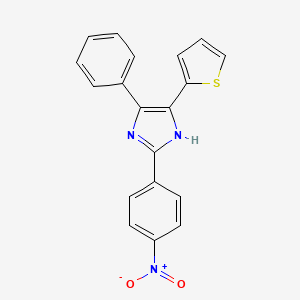
![[1,6,7-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate](/img/structure/B14164385.png)
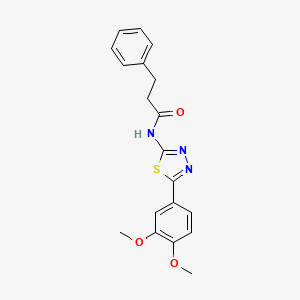

![ethyl 3-[3-cyano-4-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B14164396.png)
